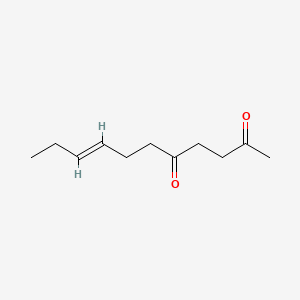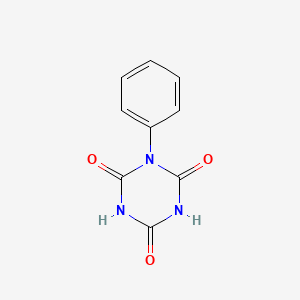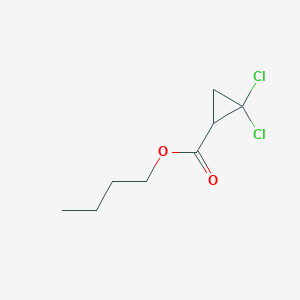
Butyl 2,2-dichlorocyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2,2-dichlorocyclopropanecarboxylate is an organic compound with the molecular formula C₈H₁₂Cl₂O₂ It is a derivative of cyclopropane, featuring two chlorine atoms and a butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,2-dichlorocyclopropanecarboxylate typically involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with butanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,2-dichlorocyclopropanecarboxylic acid+butanol→butyl 2,2-dichlorocyclopropanecarboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2,2-dichlorocyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to remove the chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,2-dichlorocyclopropanecarboxylic acid and butanol.
Reduction: Cyclopropanecarboxylate derivatives without chlorine atoms.
Applications De Recherche Scientifique
Butyl 2,2-dichlorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which butyl 2,2-dichlorocyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 2,2-dichlorocyclopropane-1-carboxylate
- Butyl 2,2-dichlorocyclopropane-2-carboxylate
- Butyl 2,2-dichlorocyclopropane-3-carboxylate
Uniqueness
Butyl 2,2-dichlorocyclopropanecarboxylate is unique due to its specific substitution pattern and ester group, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
5398-73-2 |
|---|---|
Formule moléculaire |
C8H12Cl2O2 |
Poids moléculaire |
211.08 g/mol |
Nom IUPAC |
butyl 2,2-dichlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12Cl2O2/c1-2-3-4-12-7(11)6-5-8(6,9)10/h6H,2-5H2,1H3 |
Clé InChI |
VYRWTRCVUHZCOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1CC1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


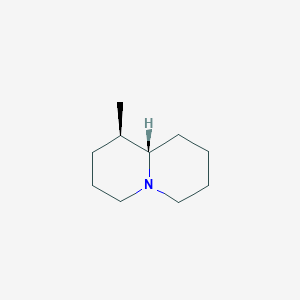
![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
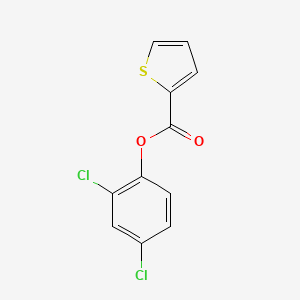
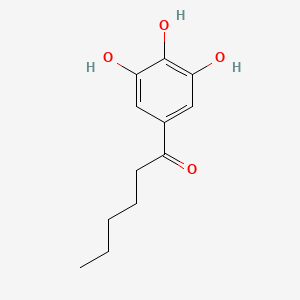
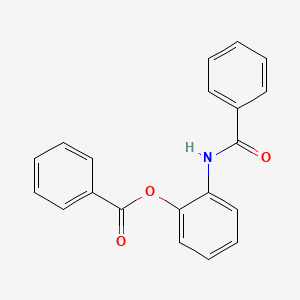
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)


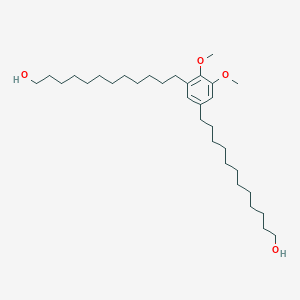
![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)
